3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
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Overview
Description
3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound that features a unique structure combining methoxyphenyl, naphthalenyl, and indenone moieties
Preparation Methods
The synthesis of 3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl alcohol and 1-naphthaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-methoxybenzyl alcohol with a suitable reagent to form 3-methoxybenzyl chloride.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-naphthaldehyde in the presence of a base such as potassium carbonate to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups using reagents like halogens or nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
3-[(3-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can be compared with similar compounds such as:
Naphthopyrans: These compounds share a similar naphthalene moiety and are known for their photochromic properties.
Chalcones: Chalcones have a similar structural framework and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives have a similar indene structure and are widely studied for their pharmacological properties.
Properties
CAS No. |
62345-51-1 |
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Molecular Formula |
C27H20O3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C27H20O3/c1-29-20-11-6-8-18(16-20)17-30-27-24-14-5-4-13-23(24)26(28)25(27)22-15-7-10-19-9-2-3-12-21(19)22/h2-16H,17H2,1H3 |
InChI Key |
HCLTZBJCJRRCIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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